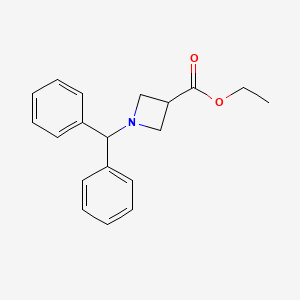

Ethyl 1-benzhydrylazetidine-3-carboxylate

Description

BenchChem offers high-quality Ethyl 1-benzhydrylazetidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 1-benzhydrylazetidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 1-benzhydrylazetidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-2-22-19(21)17-13-20(14-17)18(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17-18H,2,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXVAZZGSMOSNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10391219 | |

| Record name | Ethyl 1-benzhydrylazetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887591-82-4 | |

| Record name | Ethyl 1-benzhydrylazetidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10391219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 1-benzhydrylazetidine-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Azetidine Scaffold in Modern Drug Discovery

The azetidine motif, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its constrained, three-dimensional structure offers a unique conformational rigidity that can enhance binding affinity and selectivity for biological targets. Within this class of compounds, Ethyl 1-benzhydrylazetidine-3-carboxylate serves as a key synthetic intermediate, leveraging the bulky benzhydryl group as a protective moiety for the azetidine nitrogen during synthetic transformations. This bulky group enhances the lipophilicity of the molecule, a critical parameter influencing its behavior in biological systems.[1] This guide provides a comprehensive overview of the core physicochemical properties of Ethyl 1-benzhydrylazetidine-3-carboxylate, offering insights into its synthesis, characterization, and handling for research and development applications.

Chemical Identity and Molecular Structure

-

IUPAC Name: ethyl 1-benzhydrylazetidine-3-carboxylate

-

CAS Number: 887591-82-4[2]

-

Molecular Formula: C₂₀H₂₃NO₂

-

Molecular Weight: 309.41 g/mol

-

SMILES: CCOC(=O)C1CN(C1)C(c2ccccc2)c3ccccc3[2]

The molecular architecture features a central azetidine ring substituted at the 1-position with a benzhydryl (diphenylmethyl) group and at the 3-position with an ethyl carboxylate group. The benzhydryl group is a common protecting group in the synthesis of azetidine derivatives, which can later be removed to yield the free amine for further functionalization.

Synthesis and Purification

The synthesis of Ethyl 1-benzhydrylazetidine-3-carboxylate typically involves the N-alkylation of an azetidine-3-carboxylate derivative with benzhydryl bromide or a related electrophile. A plausible synthetic route is outlined below.

Diagram: Synthetic Pathway

Sources

A Comprehensive Technical Guide to the Physicochemical Characterization of Ethyl 1-benzhydrylazetidine-3-carboxylate: Solubility and Lipophilicity (logP) Determination

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine scaffold is a cornerstone in modern medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties such as improved solubility and metabolic stability.[1][2] Ethyl 1-benzhydrylazetidine-3-carboxylate, a member of this promising class of molecules, holds significant potential in drug discovery programs. A thorough understanding of its fundamental physicochemical properties, namely aqueous solubility and lipophilicity (logP), is paramount for the successful development of this compound into a viable drug candidate. Lipophilicity is a critical factor influencing a drug's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[3][4] Similarly, aqueous solubility is a prerequisite for adequate bioavailability.[5] This guide provides a comprehensive framework for the experimental determination and computational prediction of these two key parameters for Ethyl 1-benzhydrylazetidine-3-carboxylate. We will delve into the theoretical underpinnings, present detailed, field-proven experimental protocols, and offer insights into the interpretation of the resulting data.

Introduction: The Significance of the Azetidine Scaffold and the Need for Physicochemical Profiling

Azetidines, four-membered nitrogen-containing heterocycles, are increasingly incorporated into drug candidates to enhance properties like metabolic stability, receptor selectivity, and overall pharmacokinetic profiles.[1] Their rigid, sp³-rich character offers a unique three-dimensional geometry that can lead to improved interactions with biological targets.[2] Ethyl 1-benzhydrylazetidine-3-carboxylate, with its characteristic benzhydryl and ethyl ester moieties, presents a lipophilic profile that requires careful characterization.

Before embarking on extensive biological assays, a clear understanding of a compound's solubility and lipophilicity is essential. These properties govern a molecule's "drug-likeness" and can predict its behavior in biological systems.[4] For instance, a compound with poor aqueous solubility will likely exhibit low bioavailability after oral administration.[3][5] Conversely, excessively high lipophilicity can lead to poor absorption, high metabolic turnover, and potential toxicity.[3] This guide, therefore, serves as a practical manual for researchers to meticulously evaluate Ethyl 1-benzhydrylazetidine-3-carboxylate.

Theoretical Foundations: Understanding Solubility and logP

Aqueous Solubility

Aqueous solubility is the maximum concentration of a substance that can dissolve in water at a given temperature and pressure to form a saturated solution. For a drug to be absorbed, it must first be in solution at the site of absorption.[5] The solubility of a compound is influenced by its molecular structure, including its ability to form hydrogen bonds, its crystal lattice energy, and its ionization state (pKa).

Lipophilicity and the Partition Coefficient (logP)

Lipophilicity is a measure of a compound's ability to dissolve in fats, oils, lipids, and non-polar solvents. It is a critical determinant of a drug's ability to cross biological membranes.[4] The most common measure of lipophilicity is the partition coefficient (P), which is the ratio of the concentration of a compound in a mixture of two immiscible phases, typically n-octanol and water, at equilibrium.[6] The logarithm of this ratio is known as logP.[6]

A positive logP value indicates a preference for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[6] For optimal oral absorption, a logP value between 0 and 3 is often considered ideal.[3]

Experimental Determination of Solubility

The "shake-flask" method, as described by Higuchi and Connors, remains the gold standard for determining thermodynamic solubility due to its reliability, especially for compounds with low solubility.[7]

Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

Objective: To determine the thermodynamic equilibrium solubility of Ethyl 1-benzhydrylazetidine-3-carboxylate in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

Materials:

-

Ethyl 1-benzhydrylazetidine-3-carboxylate (solid)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Methodology:

-

Preparation of Standard Solutions: Prepare a stock solution of Ethyl 1-benzhydrylazetidine-3-carboxylate of known concentration in a suitable organic solvent (e.g., acetonitrile or methanol). From this stock, prepare a series of calibration standards by diluting with the mobile phase to be used in the HPLC analysis.

-

Sample Preparation: Add an excess amount of solid Ethyl 1-benzhydrylazetidine-3-carboxylate to a glass vial containing a known volume of PBS (pH 7.4). The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant and dilute it with the mobile phase. Analyze the diluted sample by HPLC alongside the calibration standards.

-

Quantification: Determine the concentration of the dissolved compound in the supernatant by comparing its peak area to the calibration curve.

-

Data Reporting: The solubility is reported in units of µg/mL or µM.

Self-Validating System:

-

The use of a calibration curve with known standards ensures the accuracy of the quantification.

-

Running the experiment in triplicate allows for the assessment of precision.

-

Visual confirmation of excess solid at the end of the experiment verifies that saturation was maintained.

Experimental Determination of logP

The shake-flask method is the traditional and most reliable method for logP determination.[8][9]

Protocol: logP Determination via the Shake-Flask Method

Objective: To determine the n-octanol/water partition coefficient (logP) of Ethyl 1-benzhydrylazetidine-3-carboxylate.

Materials:

-

Ethyl 1-benzhydrylazetidine-3-carboxylate

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

Glass separatory funnels or vials

-

Mechanical shaker

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC system

-

Volumetric flasks and pipettes

Methodology:

-

Phase Saturation: Prepare pre-saturated solvents by vigorously mixing equal volumes of n-octanol and water for 24 hours and then allowing the phases to separate.

-

Stock Solution Preparation: Prepare a stock solution of Ethyl 1-benzhydrylazetidine-3-carboxylate in the pre-saturated n-octanol.

-

Partitioning: In a separatory funnel or vial, add a known volume of the n-octanol stock solution and a known volume of the pre-saturated water.

-

Equilibration: Shake the mixture for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases.

-

Phase Separation: Allow the phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.[8]

-

Concentration Measurement: Carefully sample both the n-octanol and the aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method (UV-Vis spectrophotometry or HPLC).

-

Calculation: Calculate the partition coefficient (P) using the following formula: P = [Concentration in n-octanol] / [Concentration in aqueous phase]

-

logP Determination: The logP is the base-10 logarithm of P: logP = log10(P)

Trustworthiness of the Protocol:

-

The use of pre-saturated solvents is critical to prevent volume changes during the experiment that would affect concentration measurements.

-

Analysis of both phases allows for mass balance calculations to check for experimental errors.

-

Performing the experiment at different initial concentrations can verify that the logP value is independent of concentration.

Computational Prediction of logP

While experimental determination is the gold standard, computational (in silico) methods provide a rapid and cost-effective means to estimate logP, especially in the early stages of drug discovery.[6][10] These methods are often based on fragmental contributions or whole-molecule properties.[11][12]

Several software packages and online tools are available for logP prediction, such as those provided by ChemAxon or the ALOGPS 2.1 program.[11][13] It is important to note that these are predictions and should ideally be confirmed by experimental data.

Data Presentation and Interpretation

Quantitative data should be summarized in clear and concise tables for easy comparison and analysis.

Table 1: Experimentally Determined Solubility of Ethyl 1-benzhydrylazetidine-3-carboxylate

| Parameter | Value | Units |

| Temperature | 25 (or 37) | °C |

| pH | 7.4 | - |

| Mean Solubility | [Insert experimental value] | µg/mL |

| Standard Deviation | [Insert experimental value] | µg/mL |

| Molar Solubility | [Insert calculated value] | µM |

Table 2: Experimentally Determined logP of Ethyl 1-benzhydrylazetidine-3-carboxylate

| Parameter | Value |

| Method | Shake-Flask |

| Mean logP | [Insert experimental value] |

| Standard Deviation | [Insert experimental value] |

Visualizing Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows.

Caption: Workflow for logP Determination by Shake-Flask Method.

Conclusion

The systematic evaluation of aqueous solubility and lipophilicity is a critical, non-negotiable step in the early-stage development of any potential drug candidate. For Ethyl 1-benzhydrylazetidine-3-carboxylate, the protocols and theoretical considerations outlined in this guide provide a robust framework for obtaining reliable and reproducible data. These fundamental physicochemical parameters will be instrumental in guiding subsequent formulation strategies, predicting in vivo behavior, and ultimately determining the therapeutic potential of this promising azetidine derivative.

References

- Azetidines in medicinal chemistry: emerging applic

- Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis.

- LogP/D. Cambridge MedChem Consulting.

- Azetidines in medicinal chemistry: emerging applications and approved drugs.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. Semantic Scholar.

- The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)

- Azetidine-Containing Compounds: A Comparative Guide for Drug Discovery. Benchchem.

- LogP—Making Sense of the Value. ACD/Labs.

- LogP / LogD shake-flask method. Protocols.io.

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.

- Importance of Solubility and Lipophilicity in Drug Development. AZoLifeSciences.

- Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.

- Novel Methods for the Prediction of logP, pKa, and logD.

- Prediction of log P: ALOGPS Application in Medicinal Chemistry Education.

- solubility experimental methods.pptx. Slideshare.

- Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review.

- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. ChemAxon.

- Novel Methods for the Prediction of logP, pKa, and logD. Semantic Scholar.

- Drug Solubility: Importance and Enhancement Techniques. PMC - NIH.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. azolifesciences.com [azolifesciences.com]

- 4. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]

- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. researchgate.net [researchgate.net]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemaxon.com [chemaxon.com]

An In-Depth Technical Guide to the Hypothesized Mechanism of Action of Ethyl 1-benzhydrylazetidine-3-carboxylate

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 1-benzhydrylazetidine-3-carboxylate is a synthetic molecule featuring a unique combination of a strained azetidine ring, a bulky benzhydryl group, and an ethyl ester moiety. While direct pharmacological data for this compound is not extensively available in the public domain, its structural components suggest a plausible and compelling mechanism of action, positioning it as a promising candidate for CNS-targeted therapies. This technical guide synthesizes information from related compounds and foundational principles of medicinal chemistry to propose a hypothesized mechanism of action for Ethyl 1-benzhydrylazetidine-3-carboxylate. We postulate that this compound acts as a prodrug, which, after in vivo hydrolysis of the ethyl ester, yields the active metabolite, 1-benzhydrylazetidine-3-carboxylic acid. The benzhydryl moiety strongly suggests an affinity for central nervous system targets, potentially modulating neurotransmitter systems. This guide will provide a comprehensive exploration of this hypothesized mechanism, detailing the underlying scientific rationale, and will present a roadmap for the experimental validation of these hypotheses.

The Azetidine Scaffold: A Privileged Structure in Medicinal Chemistry

The four-membered nitrogen-containing heterocycle, azetidine, is a well-established "privileged scaffold" in drug discovery.[1][2][3] Its inherent ring strain and conformational rigidity can confer several advantageous properties to a drug molecule, including:

-

Enhanced Metabolic Stability: The azetidine ring can improve the metabolic stability of a compound.[1][4]

-

Improved Solubility and Pharmacokinetics: Incorporation of an azetidine moiety can lead to better solubility and overall pharmacokinetic profiles.[1][4]

-

Precise Vectorial Orientation: The rigid structure of the azetidine ring allows for a more defined orientation of substituent groups, which can lead to higher binding affinity and selectivity for biological targets.[5]

Several FDA-approved drugs, such as the antihypertensive agent Azelnidipine and the MEK1/2 inhibitor Cobimetinib, feature an azetidine ring, underscoring its clinical significance.[5] The presence of this scaffold in Ethyl 1-benzhydrylazetidine-3-carboxylate suggests a favorable foundation for drug-like properties.

The Benzhydryl Pharmacophore: A Key to CNS Activity

The benzhydryl group, consisting of two phenyl rings attached to a single carbon, is a prominent pharmacophore in a multitude of centrally acting drugs.[6] This lipophilic moiety facilitates crossing the blood-brain barrier, a critical step for CNS-targeted therapies.

Historically, the benzhydryl group is a hallmark of first-generation antihistamines with significant sedative and anticholinergic effects, such as diphenhydramine.[5] Beyond its role in antihistamines, this structural motif is also found in compounds with psychoanaleptic properties and those that interact with monoamine transporters.[5][7] For instance, certain benzhydryl compounds exhibit high affinity for the dopamine transporter (DAT) and the norepinephrine transporter (NET).[7]

Given this extensive precedent, it is highly probable that the benzhydryl group in Ethyl 1-benzhydrylazetidine-3-carboxylate directs its activity towards CNS targets, potentially modulating dopaminergic, serotonergic, or noradrenergic signaling pathways.

The Prodrug Hypothesis: Unmasking the Active Moiety

The ethyl carboxylate group in the title compound strongly suggests that it functions as a prodrug. Prodrugs are inactive or less active precursors that are metabolized in vivo to the active drug.[8][9] Ester prodrugs are a common strategy to enhance the oral bioavailability of drugs containing a carboxylic acid group, which might otherwise have poor absorption due to its polarity.[9]

Carboxylesterases, a family of enzymes abundant in the liver, plasma, and small intestine, are responsible for the hydrolysis of ester-containing prodrugs to their active carboxylic acid forms.[9][10] We hypothesize that Ethyl 1-benzhydrylazetidine-3-carboxylate undergoes hydrolysis by carboxylesterases to release the active metabolite, 1-benzhydrylazetidine-3-carboxylic acid.

Hypothesized Metabolic Activation Pathway

Caption: Hypothesized metabolic activation and mechanism of action.

Proposed Mechanism of Action: A Synthesis of Structural Insights

Based on the analysis of its constituent parts, we propose the following mechanism of action for Ethyl 1-benzhydrylazetidine-3-carboxylate:

-

Oral Administration and Absorption: The ethyl ester renders the molecule sufficiently lipophilic for efficient absorption from the gastrointestinal tract.

-

Metabolic Activation: Following absorption, the compound is hydrolyzed by carboxylesterases, primarily in the liver and plasma, to form the active metabolite, 1-benzhydrylazetidine-3-carboxylic acid.

-

CNS Penetration: The benzhydryl moiety facilitates the transport of the active metabolite across the blood-brain barrier.

-

Target Engagement: Within the CNS, the active metabolite is hypothesized to bind to and modulate the activity of one or more monoamine transporters, such as the dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT). The carboxylic acid group may form key interactions within the binding site of the target protein.

-

Pharmacological Effect: By inhibiting the reuptake of neurotransmitters like dopamine, norepinephrine, or serotonin, the compound would lead to an increase in their synaptic concentrations, resulting in a psychoactive effect.

An Experimental Roadmap for Mechanism of Action Elucidation

To validate the hypothesized mechanism of action, a systematic and multi-faceted experimental approach is required. The following sections detail the proposed experimental protocols.

In Vitro Characterization

Objective: To confirm that Ethyl 1-benzhydrylazetidine-3-carboxylate is a prodrug that is converted to 1-benzhydrylazetidine-3-carboxylic acid.

Experimental Protocol: In Vitro Prodrug Conversion Assay

-

Preparation of Biological Matrices: Prepare human liver microsomes, human plasma, and human intestinal S9 fractions.

-

Incubation: Incubate Ethyl 1-benzhydrylazetidine-3-carboxylate at a concentration of 10 µM in each biological matrix at 37°C.

-

Time Points: Collect samples at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

-

Sample Processing: Quench the reaction with acetonitrile and centrifuge to precipitate proteins.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of both the parent compound and the putative active metabolite, 1-benzhydrylazetidine-3-carboxylic acid.

-

Data Analysis: Calculate the rate of disappearance of the parent compound and the rate of appearance of the metabolite to determine the kinetics of hydrolysis.

Experimental Workflow for Prodrug Conversion Assay

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and psychoanaleptic properties of new compounds structurally related to diphenhydramine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and biological characterization of (3R,4R)-4-(2-(benzhydryloxy)ethyl)-1-((R)-2-hydroxy-2-phenylethyl)-piperidin-3-ol and its stereoisomers for activity toward monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. uobabylon.edu.iq [uobabylon.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. [Hydrolysis by carboxylesterase and disposition of prodrug with ester moiety] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Biological Activity of Ethyl 1-benzhydrylazetidine-3-carboxylate

This guide provides a comprehensive technical overview of the potential biological activities of Ethyl 1-benzhydrylazetidine-3-carboxylate. Given the limited publicly available data on this specific molecule, this document synthesizes information from structurally related compounds to infer potential therapeutic applications and provides detailed protocols for its comprehensive biological evaluation. This paper is intended for researchers, scientists, and professionals in drug development.

Introduction: Unpacking the Structural Motifs

Ethyl 1-benzhydrylazetidine-3-carboxylate is a unique small molecule that combines two key pharmacophores: the benzhydryl group and the azetidine ring. Understanding the established biological roles of these components is crucial for predicting the compound's potential activities.

-

The Benzhydryl Moiety: The diphenylmethyl (benzhydryl) group is a prominent feature in many centrally active compounds. Its bulky, lipophilic nature facilitates crossing the blood-brain barrier. Structurally, it is a core component of molecules that exhibit high affinity for monoamine transporters, particularly the dopamine transporter (DAT)[1][2]. This interaction is attributed to the spatial arrangement of the two phenyl rings, which can mimic the binding of dopamine and other phenethylamines[3]. Consequently, compounds containing a benzhydryl group are often investigated for their potential in treating neurological and psychiatric disorders[1].

-

The Azetidine Ring: Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry.[4][5] Their strained ring system imparts a degree of conformational rigidity, which can be advantageous for specific receptor binding.[5] The azetidine scaffold is considered a "bioisostere" of more common rings like pyrrolidine and piperidine, offering a unique vector for substituent placement and improved physicochemical properties such as solubility and metabolic stability.[4] Azetidine derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory and analgesic properties.[5][6][7]

The combination of these two motifs in Ethyl 1-benzhydrylazetidine-3-carboxylate suggests a high probability of activity within the central nervous system, as well as potential anti-inflammatory and analgesic effects.

Inferred Biological Activities and Proposed Evaluation Workflow

Based on the structure-activity relationships of analogous compounds, we can hypothesize several key biological activities for Ethyl 1-benzhydrylazetidine-3-carboxylate. The following workflow outlines a comprehensive approach to characterizing this molecule.

Caption: Inhibition of dopamine reuptake by Ethyl 1-benzhydrylazetidine-3-carboxylate at the presynaptic terminal.

Experimental Protocol: Dopamine Transporter Binding Assay

This protocol is designed to determine the binding affinity (K_i) of the test compound for the human dopamine transporter (hDAT) using a competitive radioligand binding assay. [8][9] Materials:

-

HEK293 cells stably expressing hDAT

-

Cell membrane preparation buffer (e.g., Tris-HCl with protease inhibitors)

-

Binding buffer (e.g., phosphate-buffered saline with 0.1% BSA)

-

Radioligand: [³H]WIN 35,428 or similar DAT-specific radioligand

-

Non-specific binding control: GBR 12909 (10 µM)

-

Test compound: Ethyl 1-benzhydrylazetidine-3-carboxylate, serially diluted

-

96-well plates

-

Scintillation counter and fluid

Procedure:

-

Membrane Preparation:

-

Culture hDAT-expressing HEK293 cells to confluency.

-

Harvest cells and homogenize in ice-cold membrane preparation buffer.

-

Centrifuge at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes. [9] * Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration via a BCA assay.

-

-

Binding Assay:

-

In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and each concentration of the test compound.

-

Total Binding: Add 50 µL of binding buffer, 50 µL of [³H]WIN 35,428, and 100 µL of membrane suspension.

-

Non-specific Binding: Add 50 µL of GBR 12909, 50 µL of [³H]WIN 35,428, and 100 µL of membrane suspension. [9] * Test Compound: Add 50 µL of serially diluted Ethyl 1-benzhydrylazetidine-3-carboxylate, 50 µL of [³H]WIN 35,428, and 100 µL of membrane suspension.

-

Incubate the plate at 4°C for 2-3 hours to reach equilibrium. [9]

-

-

Data Collection and Analysis:

-

Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.

-

Place filters in scintillation vials with scintillation fluid and count radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the K_i value using the Cheng-Prusoff equation.

-

Potential Anti-inflammatory and Analgesic Activities

The azetidine core is present in various compounds with demonstrated anti-inflammatory and analgesic properties. [5][6]This suggests that Ethyl 1-benzhydrylazetidine-3-carboxylate may also exhibit these activities, potentially through the inhibition of key inflammatory mediators like cyclooxygenase-2 (COX-2).

Signaling Pathway: COX-2 and Prostaglandin Synthesis

Caption: The COX-2 pathway in inflammation and its potential inhibition.

Experimental Protocols

4.2.1. In Vitro COX-2 Inhibitor Screening Assay

This colorimetric assay measures the peroxidase activity of COX-2 to determine the inhibitory potential of the test compound. [10][11] Materials:

-

Human recombinant COX-2 enzyme

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme cofactor

-

Arachidonic acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) as a chromogenic co-substrate

-

Test compound and positive control (e.g., Celecoxib)

-

96-well plate and a plate reader capable of measuring absorbance at 590 nm

Procedure:

-

Assay Setup:

-

In a 96-well plate, add 150 µL of reaction buffer, 10 µL of Heme, and 10 µL of COX-2 enzyme solution to each well. [10] * Add 10 µL of the test compound at various concentrations (or DMSO for control).

-

Incubate for 10 minutes at room temperature to allow for inhibitor binding.

-

-

Reaction and Measurement:

-

Initiate the reaction by adding 10 µL of TMPD and 10 µL of arachidonic acid. [10] * Immediately begin monitoring the increase in absorbance at 590 nm in a plate reader, taking readings every minute for 5-10 minutes.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percentage of inhibition against the log of the inhibitor concentration to determine the IC50 value. [10] 4.2.2. In Vivo Carrageenan-Induced Paw Edema in Rats

-

This is a standard model for evaluating the anti-inflammatory activity of a compound in vivo. [12][13][14] Materials:

-

Male Wistar or Sprague-Dawley rats (180-200 g)

-

1% w/v carrageenan solution in sterile saline

-

Test compound solution and vehicle control

-

Positive control (e.g., Indomethacin, 5 mg/kg)

-

Plethysmometer for measuring paw volume

Procedure:

-

Animal Dosing:

-

Divide rats into groups (vehicle control, positive control, and test compound groups at various doses).

-

Administer the test compound, vehicle, or positive control via an appropriate route (e.g., intraperitoneally or orally) 30-60 minutes before inducing inflammation. [14]

-

-

Induction of Edema:

-

Inject 100 µL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat. [14]

-

-

Measurement of Paw Volume:

-

Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours). [14]

-

-

Data Analysis:

-

Calculate the increase in paw volume for each animal at each time point compared to its baseline.

-

Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

-

4.2.3. In Vivo Hot Plate Test in Mice for Analgesic Activity

This test assesses the central analgesic activity of a compound by measuring the reaction time of mice to a thermal stimulus. [15][16][17] Materials:

-

Male Swiss albino mice (20-25 g)

-

Hot plate apparatus set to a constant temperature (e.g., 55 ± 0.5°C)

-

Test compound solution and vehicle control

-

Positive control (e.g., Morphine)

Procedure:

-

Baseline Measurement:

-

Individually place each mouse on the hot plate and record the latency to the first sign of nociception (e.g., paw licking, jumping). A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage. [18]

-

-

Animal Dosing:

-

Administer the test compound, vehicle, or positive control to the mice.

-

-

Post-Dosing Measurement:

-

At various time points after administration (e.g., 30, 60, 90, and 120 minutes), place the mice back on the hot plate and record the reaction latency. [19]

-

-

Data Analysis:

-

Calculate the percentage increase in latency time for each treated group compared to the vehicle control group.

-

Analyze the data for statistical significance.

-

Synthesis and Characterization

A plausible synthesis for Ethyl 1-benzhydrylazetidine-3-carboxylate would involve the N-alkylation of ethyl azetidine-3-carboxylate with benzhydryl bromide.

Proposed Synthetic Scheme:

-

Starting Materials: Ethyl azetidine-3-carboxylate hydrochloride, a suitable base (e.g., triethylamine or potassium carbonate), benzhydryl bromide, and an appropriate solvent (e.g., acetonitrile or DMF).

-

Reaction: The deprotonated nitrogen of ethyl azetidine-3-carboxylate acts as a nucleophile, displacing the bromide from benzhydryl bromide to form the N-benzhydryl product.

-

Purification: The crude product would likely be purified using column chromatography on silica gel.

-

Characterization: The final compound's identity and purity should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Data Summary and Interpretation

The data generated from the proposed assays should be tabulated for clear interpretation and comparison.

| Assay | Parameter Measured | Potential Outcome for Ethyl 1-benzhydrylazetidine-3-carboxylate |

| Dopamine Transporter Binding | K_i (nM) | A low nanomolar K_i would indicate high binding affinity. |

| COX-2 Inhibition | IC50 (µM) | A low micromolar IC50 would suggest potential anti-inflammatory activity. |

| Carrageenan-Induced Paw Edema | % Inhibition of Edema | Significant, dose-dependent inhibition would confirm in vivo anti-inflammatory efficacy. |

| Hot Plate Test | % Increase in Latency | A significant increase in reaction time would indicate central analgesic properties. |

Conclusion

References

-

Cappendijk, S. L., & Ffrench-Mullen, J. M. (1994). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Neuroscience Methods, 53(1), 67-73. [Link]

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]

-

Rittner, H. L., & Stein, C. (2005). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current protocols in pharmacology, Chapter 5, Unit 5.4. [Link]

-

Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. [Link]

-

Mogil, J. S. (2009). Methods Used to Evaluate Pain Behaviors in Rodents. ILAR journal, 50(1), 39-54. [Link]

-

Tung, Y. T., et al. (2013). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Pharmacognosy magazine, 9(34), 137-44. [Link]

-

Shreedhara, C. S., et al. (2014). Analgesia, Hot plate test, Metabotropic, Tail flick test. Journal of clinical and diagnostic research: JCDR, 8(2), 79-81. [Link]

-

Zhang, Y., et al. (2018). A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice. Journal of visualized experiments: JoVE, (141), 58580. [Link]

-

Drăgan, M., et al. (2020). Biological Evaluation of Azetidine-2-One Derivatives of Ferulic Acid as Promising Anti-Inflammatory Agents. Processes, 8(11), 1400. [Link]

-

Kim, H. J., et al. (2017). Anti-inflammatory and anti-oxidative effects of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride on β-amyloid-induced microglial activation. BMB reports, 50(12), 634-639. [Link]

-

Al-Saeed, F. A., et al. (2015). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Anti-cancer agents in medicinal chemistry, 15(7), 896-904. [Link]

-

Kumar, S., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry, 16(1), 103-122. [Link]

-

Singh, R., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(9), e2100125. [Link]

-

Singh, M. (2000). Comparative Structure-Activity Relationships of Benztropine Analogues at the Dopamine Transporter and Histamine H1 Receptors. Journal of medicinal chemistry, 43(21), 3971-7. [Link]

-

Agoston, G. E., et al. (1998). Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors. Journal of medicinal chemistry, 41(21), 4015-25. [Link]

-

ALS Communications. (2015). Binding Behavior of Dopamine Transporter Key to Understanding Chemical Reactions in the Brain. [Link]

Sources

- 1. Comparative Structure-Activity Relationships of Benztropine Analogues at the Dopamine Transporter and Histamine H1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding Behavior of Dopamine Transporter Key to Understanding Chemical Reactions in the Brain [als.lbl.gov]

- 4. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory and anti-oxidative effects of 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride on β-amyloid-induced microglial activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]

- 12. inotiv.com [inotiv.com]

- 13. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. meliordiscovery.com [meliordiscovery.com]

- 17. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]

- 18. A Modified Inflammatory Pain Model to Study the Analgesic Effect in Mice [jove.com]

- 19. JCDR - Analgesia, Hot plate test, Metabotropic, Tail flick test [jcdr.net]

An In-Depth Technical Guide to Ethyl 1-benzhydrylazetidine-3-carboxylate: A Core Building Block for Novel Dopamine Reuptake Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Dopamine Reuptake Inhibitors and the Emergence of the Azetidine Scaffold

The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1] This process terminates the signaling cascade and maintains dopamine homeostasis. The inhibition of this reuptake process leads to an increase in extracellular dopamine levels, a mechanism that has been successfully targeted for the therapeutic management of several central nervous system (CNS) disorders, including attention-deficit/hyperactivity disorder (ADHD) and depression.[1][2]

However, the development of new dopamine reuptake inhibitors (DRIs) with improved efficacy, selectivity, and safety profiles remains a significant challenge in medicinal chemistry. Many existing DRIs have limitations, including abuse potential and off-target effects. This has spurred the exploration of novel chemical scaffolds that can offer unique structure-activity relationships (SAR) and improved pharmacological properties.

One such scaffold that has garnered considerable attention is the azetidine ring.[3] This four-membered nitrogen-containing heterocycle possesses a unique combination of properties, including conformational rigidity and three-dimensional character, which can enhance binding affinity and selectivity for biological targets.[3] The incorporation of an azetidine moiety into drug candidates has been shown to improve metabolic stability and pharmacokinetic profiles.[3]

This technical guide focuses on Ethyl 1-benzhydrylazetidine-3-carboxylate , a key building block for the synthesis of a novel class of DRIs. The strategic incorporation of the bulky and lipophilic benzhydryl group at the 1-position of the azetidine ring, combined with the versatile ethyl carboxylate handle at the 3-position, provides a unique platform for generating a diverse library of potential DRI candidates. This guide will provide a comprehensive overview of the synthesis, derivatization, and pharmacological evaluation of compounds based on this promising scaffold.

The Strategic Importance of the 1-Benzhydrylazetidine Core

The design of Ethyl 1-benzhydrylazetidine-3-carboxylate as a foundational building block is rooted in established principles of medicinal chemistry for dopamine transporter ligands. The two key structural features, the azetidine ring and the N-benzhydryl substituent, each contribute significantly to the potential of its derivatives as effective DRIs.

The Azetidine Scaffold: A Privileged Motif in CNS Drug Discovery

The azetidine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds.[3] Its inherent ring strain and conformational rigidity offer several advantages:

-

Precise Vectorial Orientation: The constrained nature of the four-membered ring allows for the precise positioning of substituents in three-dimensional space, facilitating optimal interactions with the binding pocket of the dopamine transporter.

-

Improved Physicochemical Properties: Azetidine-containing compounds often exhibit enhanced solubility and metabolic stability compared to their more flexible acyclic or larger ring counterparts.[3]

-

Novel Chemical Space: The exploration of azetidine-based scaffolds opens up new avenues for intellectual property and the discovery of compounds with novel pharmacological profiles.

The N-Benzhydryl Group: A Key Moiety for DAT Affinity

The benzhydryl (diphenylmethyl) group is a prominent feature in several well-characterized high-affinity DAT ligands, such as GBR 12909 and benztropine analogues.[4] Its inclusion in the design of novel DRIs is driven by several factors:

-

Lipophilicity and Blood-Brain Barrier Penetration: The two phenyl rings of the benzhydryl group contribute to the overall lipophilicity of the molecule, which is often a prerequisite for efficient penetration of the blood-brain barrier and engagement with CNS targets.

-

Hydrophobic Interactions: The binding site of the dopamine transporter is known to have significant hydrophobic pockets. The phenyl rings of the benzhydryl moiety can engage in favorable π-π stacking and hydrophobic interactions within the DAT binding site, contributing to high binding affinity.

-

Structural Mimicry: The overall shape and volume of the benzhydryl group can mimic the conformation of endogenous ligands or known inhibitors, allowing for effective competition for the transporter binding site.

The combination of the rigid azetidine core with the DAT-targeting benzhydryl group in Ethyl 1-benzhydrylazetidine-3-carboxylate creates a powerful and versatile starting point for the development of a new generation of DRIs.

Synthesis of the Core Building Block: Ethyl 1-benzhydrylazetidine-3-carboxylate

The proposed synthesis involves a two-step process starting from commercially available materials:

-

Synthesis of the Precursor: Ethyl azetidine-3-carboxylate hydrochloride.

-

N-Alkylation: Reaction of Ethyl azetidine-3-carboxylate with a suitable benzhydrylating agent.

Experimental Protocol: A Proposed Synthetic Route

Step 1: Preparation of Ethyl azetidine-3-carboxylate (Free Base)

The commercially available Ethyl azetidine-3-carboxylate hydrochloride must first be converted to its free base form to enable the subsequent N-alkylation reaction.

-

Dissolution: Dissolve Ethyl azetidine-3-carboxylate hydrochloride in a suitable solvent, such as dichloromethane (DCM).

-

Neutralization: Add a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and stir the biphasic mixture vigorously.

-

Extraction: Separate the organic layer, and extract the aqueous layer with additional portions of DCM.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free base of Ethyl azetidine-3-carboxylate as an oil.

Step 2: N-Benzhydrylation of Ethyl azetidine-3-carboxylate

The key step in the synthesis is the formation of the C-N bond between the azetidine nitrogen and the benzhydryl group. This is typically achieved via a nucleophilic substitution reaction.

-

Reaction Setup: Dissolve the free base of Ethyl azetidine-3-carboxylate in an appropriate aprotic solvent, such as acetonitrile or N,N-dimethylformamide (DMF).

-

Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA), to the reaction mixture.

-

Addition of Alkylating Agent: Add bromodiphenylmethane (benzhydryl bromide) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Purification: Upon completion of the reaction, cool the mixture to room temperature, filter off any inorganic salts, and concentrate the filtrate. The crude product can then be purified by column chromatography on silica gel to afford the desired Ethyl 1-benzhydrylazetidine-3-carboxylate.

Diagram of the Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of Ethyl 1-benzhydrylazetidine-3-carboxylate.

Derivatization and Structure-Activity Relationship (SAR) Studies

The ethyl ester functionality at the 3-position of the core building block serves as a versatile handle for the synthesis of a diverse library of derivatives. The primary route for derivatization is the conversion of the ester to a carboxamide, allowing for the introduction of a wide range of substituents.

General Derivatization Strategy: Amide Formation

The synthesis of 1-benzhydrylazetidine-3-carboxamide derivatives can be achieved through a two-step process:

-

Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).

-

Amide Coupling: Reaction of the resulting carboxylic acid with a variety of primary or secondary amines using standard peptide coupling reagents, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt).

Diagram of the Derivatization Workflow

Caption: General scheme for the synthesis of 1-benzhydrylazetidine-3-carboxamide derivatives.

Key Insights into Structure-Activity Relationships

While specific SAR data for a comprehensive library of derivatives of Ethyl 1-benzhydrylazetidine-3-carboxylate is not yet widely published, insights can be drawn from structurally related compounds and general principles of DAT ligand design. A doctoral thesis from the City University of New York provides valuable preliminary information on N,3,3-triphenylpropanamide and 1-benzhydryl-N-phenylazetidine-3-carboxamide analogs.[2]

Table 1: Hypothetical Structure-Activity Relationship Trends for 1-Benzhydrylazetidine-3-carboxamide Derivatives

| R Group on Amide Nitrogen | Predicted DAT Affinity | Rationale |

| Small alkyl (e.g., methyl, ethyl) | Moderate | May not provide sufficient interactions within the binding pocket. |

| Phenyl | High | The phenyl ring can engage in additional aromatic interactions within the DAT binding site. |

| Substituted Phenyl (e.g., 4-fluoro, 4-chloro) | Potentially High | Halogen substituents can modulate electronic properties and provide additional points of interaction. |

| Benzyl | High | The additional phenyl ring can explore deeper regions of the binding pocket. |

| Bulky aliphatic (e.g., cyclohexyl) | Moderate to Low | Steric hindrance may prevent optimal binding. |

In Vitro Pharmacological Evaluation

A critical step in the characterization of novel DRIs is the determination of their in vitro pharmacological profile. This involves a series of assays to quantify their affinity for the dopamine transporter and their selectivity over other monoamine transporters, such as the serotonin transporter (SERT) and the norepinephrine transporter (NET).

Experimental Protocol: [³H]WIN 35,428 Radioligand Binding Assay for DAT Affinity

This assay measures the ability of a test compound to displace a known high-affinity radioligand from the dopamine transporter.

-

Tissue Preparation: Prepare synaptosomes from rat striatal tissue, which is rich in dopamine transporters.

-

Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Incubation: In a 96-well plate, incubate the striatal membranes with a fixed concentration of [³H]WIN 35,428 and a range of concentrations of the test compound.

-

Equilibrium: Allow the binding to reach equilibrium by incubating for a specified time at a controlled temperature (e.g., 60 minutes at room temperature).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Washing: Quickly wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Experimental Protocol: [³H]Dopamine Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the transport of dopamine into cells expressing the dopamine transporter.

-

Cell Culture: Use a cell line stably expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells.

-

Plating: Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Pre-incubation: Wash the cells with uptake buffer and pre-incubate them with various concentrations of the test compound for a short period (e.g., 10-20 minutes).

-

Initiation of Uptake: Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine to each well.

-

Incubation: Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

-

Termination of Uptake: Terminate the uptake by rapidly washing the cells with ice-cold buffer.

-

Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of accumulated [³H]dopamine using a liquid scintillation counter.

-

Data Analysis: Determine the IC₅₀ value for the inhibition of dopamine uptake.

Diagram of the In Vitro Evaluation Workflow

Caption: Workflow for the in vitro pharmacological characterization of novel DRIs.

In Vivo Pharmacological Evaluation

Following promising in vitro data, lead compounds must be evaluated in vivo to assess their pharmacokinetic properties, target engagement, and behavioral effects.

Experimental Protocol: In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in the brains of freely moving animals.

-

Surgical Implantation: Surgically implant a microdialysis probe into a brain region rich in dopaminergic terminals, such as the nucleus accumbens or striatum, of a rat or mouse.

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion: On the day of the experiment, perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

-

Baseline Collection: Collect several baseline dialysate samples to establish the basal extracellular dopamine concentration.

-

Drug Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal, subcutaneous, or oral).

-

Sample Collection: Continue to collect dialysate samples at regular intervals post-drug administration.

-

Neurochemical Analysis: Analyze the dopamine content in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the changes in extracellular dopamine levels as a percentage of the baseline concentration.

Experimental Protocol: Locomotor Activity Assessment

This behavioral assay is used to assess the psychostimulant effects of a compound.

-

Habituation: Place individual mice or rats in open-field activity chambers and allow them to habituate for a period (e.g., 30-60 minutes).

-

Drug Administration: Administer the test compound or vehicle.

-

Data Recording: Immediately place the animals back into the activity chambers and record their locomotor activity (e.g., distance traveled, horizontal and vertical beam breaks) for a set duration (e.g., 1-2 hours).

-

Data Analysis: Compare the locomotor activity of the drug-treated group to the vehicle-treated group to determine if the compound has stimulant or sedative effects.

Therapeutic Potential and Future Directions

The development of novel dopamine reuptake inhibitors based on the Ethyl 1-benzhydrylazetidine-3-carboxylate scaffold holds significant promise for the treatment of various CNS disorders. The unique structural features of this building block offer the potential to discover compounds with:

-

High affinity and selectivity for the dopamine transporter.

-

"Atypical" DRI profiles, which may be associated with a lower abuse liability compared to traditional psychostimulants.

-

Improved pharmacokinetic properties, leading to more favorable dosing regimens.

Future research in this area should focus on:

-

Expansion of the chemical library: Synthesizing a broader range of derivatives to fully explore the structure-activity landscape.

-

In-depth pharmacological characterization: Evaluating lead compounds in a wider array of in vitro and in vivo models to assess their efficacy, safety, and mechanism of action.

-

Computational modeling: Utilizing molecular docking and other computational tools to gain a deeper understanding of the binding interactions between these novel ligands and the dopamine transporter, which can guide the rational design of next-generation compounds.

The strategic use of Ethyl 1-benzhydrylazetidine-3-carboxylate as a core building block represents a promising avenue for the discovery and development of novel and improved dopamine reuptake inhibitors with the potential to address unmet medical needs in the treatment of CNS disorders.

References

-

Design and Synthesis of Substituted N,3,3-Triphenylpropanamide and 1-Benzhydryl-N-phenylazetidine-3-carboxamide Analogs and their. CUNY Academic Works. Published January 6, 2023. Accessed January 11, 2026. [Link]

-

Improved Process for the Preparation of 1-Benzhydrylazetidin-3-ol: Development of an Efficient Synthesis and Identification of Process-related Impurities and/or Intermediates. ResearchGate. Published August 7, 2025. Accessed January 11, 2026. [Link]

-

An Efficient Two-Step Synthesis of 3-Amino-1-Benzhydrylazetidine. ResearchGate. Published August 7, 2025. Accessed January 11, 2026. [Link]

-

Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. National Institutes of Health. Accessed January 11, 2026. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Published January 5, 2026. Accessed January 11, 2026. [Link]

-

Dopamine reuptake inhibitor. Wikipedia. Accessed January 11, 2026. [Link]

-

From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. ChemRxiv. Published June 8, 2022. Accessed January 11, 2026. [Link]

-

Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. National Institutes of Health. Accessed January 11, 2026. [Link]

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. academicworks.cuny.edu [academicworks.cuny.edu]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction - PMC [pmc.ncbi.nlm.nih.gov]

Structure-activity relationship (SAR) of 1-benzhydrylazetidine analogs

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 1-Benzhydrylazetidine Analogs

Authored by: Gemini, Senior Application Scientist

Abstract

The 1-benzhydrylazetidine scaffold is a privileged structural motif in medicinal chemistry, renowned for its role in developing potent and selective modulators of the central nervous system (CNS).[1] These four-membered nitrogen-containing heterocycles offer a unique combination of structural rigidity and three-dimensional character, making them highly effective pharmacophores for targeting monoamine transporters.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for 1-benzhydrylazetidine analogs, with a primary focus on their function as monoamine reuptake inhibitors. We will explore the synthetic strategies employed to access these molecules, dissect the influence of specific structural modifications on biological activity, and detail the experimental protocols necessary for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold for the discovery of novel therapeutics for neuropsychiatric and neurological disorders.

Introduction: The Significance of the 1-Benzhydrylazetidine Core

The azetidine ring, a strained four-membered heterocycle, has emerged as a valuable building block in modern drug discovery. Its inherent ring strain and sp³-rich nature can confer favorable physicochemical properties, including improved solubility and metabolic stability, when incorporated into larger molecules.[1] When combined with a benzhydryl (diphenylmethyl) group at the 1-position, the resulting 1-benzhydrylazetidine scaffold becomes a potent modulator of monoamine transporters, including the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[2][3]

Inhibitors of these transporters are critical for treating a range of CNS disorders. By blocking the reuptake of neurotransmitters from the synaptic cleft, these compounds increase the extracellular concentrations of dopamine, norepinephrine, and serotonin, thereby potentiating neurotransmission.[3] This mechanism is the foundation for many successful antidepressant, anxiolytic, and psychostimulant medications.[4] The 1-benzhydrylazetidine framework provides a rigid scaffold that effectively mimics the binding pose of endogenous monoamines and other well-known reuptake inhibitors like cocaine, but with greater potential for tuning selectivity and pharmacokinetic profiles.

This guide will deconstruct the SAR of this chemical class, providing a logical framework for designing next-generation analogs with optimized potency, selectivity, and drug-like properties.

Synthetic Strategies: Accessing the Scaffold

The synthesis of 1-benzhydrylazetidine analogs is a critical first step in any drug discovery campaign. A robust and flexible synthetic route allows for the systematic exploration of chemical space. While numerous specific methods exist, a common and effective approach involves the cyclization of a suitable 1,3-difunctionalized propane backbone. An improved, one-pot, and scalable synthesis of the key intermediate, 1-benzhydrylazetidin-3-ol, has been developed, which is crucial for the efficient production of various analogs.[5] More advanced strategies may involve enantioselective methods to produce specific stereoisomers, which is often critical for achieving desired pharmacological activity.[6]

Primary Biological Targets and Mechanism of Action

The primary pharmacological targets for the 1-benzhydrylazetidine class are the monoamine transporters DAT, NET, and SERT. These transmembrane proteins are responsible for clearing neurotransmitters from the synapse, thereby terminating their signal.

By competitively inhibiting these transporters, 1-benzhydrylazetidine analogs produce a significant increase in the synaptic concentrations of their respective neurotransmitters.[3] The specific profile of transporter inhibition (e.g., selective for DAT, or a triple reuptake inhibitor for DAT/NET/SERT) dictates the ultimate therapeutic effect. For instance, selective dopamine reuptake inhibitors are investigated for conditions like ADHD and cocaine addiction, while triple reuptake inhibitors are being developed as a new class of antidepressants with potentially broader efficacy.[3][4][7]

Deconstructing the Structure-Activity Relationship (SAR)

The pharmacological profile of a 1-benzhydrylazetidine analog is exquisitely sensitive to its chemical structure. Modifications at three key regions—the benzhydryl moiety, the azetidine ring, and substituents on the azetidine ring—allow for fine-tuning of potency and selectivity.

A. The Benzhydryl Moiety: Tuning Potency and Selectivity

The two phenyl rings of the benzhydryl group are critical for high-affinity binding to monoamine transporters. They are thought to engage in hydrophobic and π-stacking interactions within the transporter binding pocket.

-

Unsubstituted Rings: The parent diphenylmethyl structure often provides a strong baseline activity, particularly for the dopamine transporter (DAT).

-

Para-Substitution: Introducing substituents at the para-position of one or both phenyl rings is a common and effective strategy.

-

Halogens (F, Cl): A 4-fluoro or 4,4'-difluoro substitution often enhances potency for DAT and can modulate selectivity. For example, the prototypical tropane DAT inhibitor WIN 35,428, an analog of cocaine, features a 4-fluorophenyl group which significantly contributes to its high affinity.[2]

-

Electron-Donating/Withdrawing Groups: The electronic nature of the substituent can influence binding. Systematic exploration is required to determine the optimal substitution pattern for a given transporter.

-

-

Ortho- and Meta-Substitution: These substitutions are generally less favorable and can introduce steric hindrance, reducing binding affinity.

B. The Azetidine Ring: The Rigid Core

The four-membered azetidine ring serves as a rigid scaffold, holding the benzhydryl group and other substituents in a specific spatial orientation. This conformational constraint is key to its high affinity, reducing the entropic penalty of binding compared to more flexible analogs.

C. Substitutions on the Azetidine Ring: The Selectivity Switch

The C3 position of the azetidine ring is a primary site for modification to influence selectivity between DAT, NET, and SERT.

-

3-Hydroxy Group: The presence of a 3-hydroxy group (as in 1-benzhydrylazetidin-3-ol) is a common feature.[5] This polar group can form hydrogen bonds with amino acid residues in the transporter binding site, enhancing affinity.

-

3-Alkoxy or 3-Ester Groups: Modifying the 3-hydroxy group to form ethers or esters can alter the molecule's polarity and hydrogen bonding capacity, thereby shifting selectivity. For example, converting the hydroxyl to a methoxy group may favor NET or SERT inhibition over DAT.

-

Stereochemistry: The stereochemistry at substituted positions on the azetidine ring is often critical. Different enantiomers or diastereomers can exhibit vastly different potencies and selectivities.

SAR Summary Table

| Modification Site | Structural Change | General Effect on Activity | Primary Transporter(s) Affected |

| Benzhydryl Moiety | 4-Fluoro or 4,4'-Difluoro | Potency increase | DAT, NET |

| 4-Chloro or 4,4'-Dichloro | Potency increase | DAT, NET | |

| 3- or 2-Substitution | Potency decrease (steric hindrance) | All | |

| Azetidine Ring | 3-Hydroxy | Potency increase (H-bonding) | DAT, NET |

| 3-Methoxy | Can shift selectivity towards NET/SERT | NET, SERT | |

| 3-Carboxamide | Introduces new interaction points | All (variable) | |

| C2/C4 Substitution | Generally disfavored, may reduce potency | All |

Key Experimental Protocols for Evaluation

A rigorous and systematic evaluation of newly synthesized analogs is essential to building a coherent SAR. The following protocols represent the foundational assays for characterizing monoamine transporter inhibitors.

Protocol 1: Radioligand Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of test compounds for DAT, NET, and SERT.

-

Principle: This is a competitive binding assay where the test compound competes with a known high-affinity radioligand for binding to the target transporter expressed in cell membranes. The amount of radioligand displaced is proportional to the affinity of the test compound.

-

Methodology:

-

Membrane Preparation: Harvest cell membranes from HEK293 or CHO cells stably expressing human DAT, NET, or SERT.

-

Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

-

Competition Reaction: In a 96-well plate, incubate cell membranes (20-40 µg protein) with a fixed concentration of a specific radioligand (e.g., [³H]WIN 35,428 for DAT; [³H]Nisoxetine for NET; [³H]Citalopram for SERT) and a range of concentrations of the test compound (e.g., 10⁻¹¹ to 10⁻⁵ M).

-

Incubation: Incubate for 60-120 minutes at room temperature or 4°C to reach equilibrium.

-

Harvesting: Rapidly filter the reaction mixture through a glass fiber filtermat using a cell harvester to separate bound from free radioligand.

-

Scintillation Counting: Quantify the radioactivity trapped on the filters using a liquid scintillation counter.

-

Data Analysis: Plot the percentage of inhibition versus the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its affinity for the transporter.

-

Protocol 2: Synaptosomal Uptake Inhibition Assay

-

Objective: To measure the functional potency (IC₅₀) of test compounds to inhibit the uptake of neurotransmitters into presynaptic terminals.

-

Principle: Synaptosomes are resealed nerve terminals isolated from brain tissue that retain functional transporters. This assay measures the ability of a test compound to block the uptake of a radiolabeled neurotransmitter ([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin) into these synaptosomes.[3]

-

Methodology:

-

Synaptosome Preparation: Isolate synaptosomes from specific rat brain regions (e.g., striatum for DAT, hippocampus or frontal cortex for NET/SERT) via differential centrifugation.

-

Pre-incubation: Pre-incubate the synaptosomes in Krebs-Ringer buffer with a range of concentrations of the test compound for 10-15 minutes at 37°C.

-

Uptake Initiation: Initiate the uptake reaction by adding a fixed concentration of the radiolabeled neurotransmitter (e.g., [³H]DA).

-

Incubation: Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

-

Termination: Terminate the reaction by rapid filtration through a glass fiber filtermat, followed by washing with ice-cold buffer.

-

Quantification & Analysis: Quantify the radioactivity in the filters and determine the IC₅₀ value as described in the binding assay protocol.

-

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The antidepressant-like pharmacological profile of Yuanzhi-1, a novel serotonin, norepinephrine and dopamine reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Basic psychopharmacology of antidepressants, part 1: Antidepressants have seven distinct mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of the histamine H1 receptor antagonist and benztropine analog diphenylpyraline on dopamine uptake, locomotion and reward - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Metabolic Stability of Ethyl 1-benzhydrylazetidine-3-carboxylate

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile and, ultimately, its clinical success. This guide provides a comprehensive technical overview of the principles and methodologies for assessing the in vitro metabolic stability of Ethyl 1-benzhydrylazetidine-3-carboxylate. We delve into the predictable metabolic pathways based on its core structural motifs—the azetidine ring, the benzhydryl group, and the ethyl ester moiety. This document serves as a practical manual for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation strategies, and an exploration of the underlying enzymatic processes. Our approach is grounded in established scientific principles and regulatory expectations to ensure a robust and reliable assessment.[1][2]

Introduction: The Imperative of Metabolic Stability

In early drug discovery, the goal is to identify compounds with promising therapeutic effects. However, a potent molecule is of little value if it is too rapidly metabolized in the body to achieve therapeutic concentrations.[3] The liver is the primary site of drug metabolism, where enzymes work to modify foreign compounds (xenobiotics) to facilitate their excretion.[4][5] This process, known as biotransformation, directly impacts a drug's oral bioavailability, half-life, and potential for drug-drug interactions (DDIs).[2]

The Food and Drug Administration (FDA) and other regulatory bodies emphasize the importance of early in vitro metabolism studies to identify metabolic pathways and potential liabilities.[1][6][7] These studies are foundational for predicting a drug's behavior in vivo and for making informed decisions about which candidates to advance.[2][3]

Ethyl 1-benzhydrylazetidine-3-carboxylate presents a unique combination of structural features that warrant a detailed metabolic investigation:

-

Azetidine Ring: A four-membered nitrogen-containing heterocycle, the azetidine ring can offer improved metabolic stability and solubility compared to other saturated heterocycles.[8][9] However, its ring strain can also make it susceptible to specific decomposition or metabolic ring-opening pathways.[10]

-

Benzhydryl Group: This bulky, lipophilic moiety can influence how the molecule binds to metabolic enzymes and may be a site for oxidative metabolism.[11][12]

-

Ethyl Ester: Ester groups are prime targets for hydrolysis by carboxylesterases, which are abundant in the liver and intestines.[13][14] This hydrolysis can represent a major clearance pathway.

This guide will systematically address the experimental approaches required to elucidate the metabolic fate of this molecule.

Predicting Metabolic Hotspots

A preliminary analysis of the structure of Ethyl 1-benzhydrylazetidine-3-carboxylate allows us to hypothesize its primary metabolic vulnerabilities.

-